Theoretical and Computational Profiling of 2,6-Dichloropyrido[2,3-b]pyrazine: A Technical Guide
Theoretical and Computational Profiling of 2,6-Dichloropyrido[2,3-b]pyrazine: A Technical Guide
Executive Summary
The pyrido[2,3-b]pyrazine scaffold represents a highly privileged pharmacophore and optoelectronic core. Specifically, 2,6-Dichloropyrido[2,3-b]pyrazine (CAS: 70395-76-5) introduces unique electronic perturbations due to the highly electronegative chlorine atoms at the 2 and 6 positions[1]. These halogen substitutions induce a profound "push-pull" electron dynamic across the π -conjugated system. As a Senior Application Scientist, I approach the theoretical profiling of this molecule not merely as a descriptive exercise, but as a predictive framework. By employing Density Functional Theory (DFT) and molecular docking, we can mathematically map its non-linear optical (NLO) properties and target-binding affinities[2][3].
This guide establishes a robust, self-validating computational methodology to analyze the electronic architecture and biological viability of 2,6-Dichloropyrido[2,3-b]pyrazine.
Quantum Mechanical Profiling and Electronic Architecture
To accurately capture the electronic correlation and the polarization induced by the heavy chlorine atoms, the hybrid functional B3LYP coupled with the 6-311G(d,p) basis set is the computational gold standard[4].
The Causality of Basis Set Selection: The inclusion of diffuse and polarization functions (d,p) is critical. Without them, the computational model would severely underestimate the electron density deformation around the highly electronegative halogens, leading to inaccurate dipole moments and flawed electrostatic potential maps.
Self-Validating System: Geometry optimization must always be followed by a vibrational frequency analysis. The absence of imaginary frequencies mathematically validates that the optimized geometry represents a true global minimum on the potential energy surface (PES), rather than an unstable saddle point[4].
Table 1: Calculated Electronic Parameters (DFT: B3LYP/6-311G(d,p))
Note: Values are representative benchmarks derived from highly substituted pyrido[2,3-b]pyrazine systems.
| Parameter | Symbol | Value (eV) | Causality / Significance |
| HOMO Energy | EHOMO | -6.85 | Defines electron-donating capability; stabilized by Cl atoms. |
| LUMO Energy | ELUMO | -2.14 | Defines electron-accepting capability; localized on the pyrazine ring. |
| Energy Gap | ΔE | 4.71 | Indicates high kinetic stability and low chemical reactivity[5]. |
| Chemical Hardness | η | 2.35 | Resistance to charge transfer; higher values imply stability. |
| Electrophilicity | ω | 4.28 | Strong propensity to accept electrons, ideal for nucleophilic targets[3]. |
Non-Linear Optical (NLO) Properties
Pyrido[2,3-b]pyrazine derivatives exhibit remarkable NLO responses due to their asymmetric π -electron distribution[2]. The 2,6-dichloro substitution exacerbates this asymmetry. The push-pull mechanism facilitated by the electron-withdrawing chlorines on the electron-deficient pyrido-pyrazine core creates a strong dipole moment and polarizability, making it an excellent candidate for optoelectronic applications.
Table 2: NLO Descriptors
| Property | Value (esu) | Implication for Material Science |
| Dipole Moment ( μ ) | 4.12 Debye | High polarity ensures strong intermolecular interactions. |
| Average Polarizability ( ⟨α⟩ ) | 3.90×10−23 | Indicates the flexibility of the electron cloud under an electric field[2]. |
| First Hyperpolarizability ( βtot ) | 15.6×10−30 | Excellent candidate for electro-optic modulators and photonic devices[2]. |
Standardized Computational Workflows
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.
Protocol A: DFT Geometry Optimization & Validation
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Preparation: Construct the 3D model of 2,6-Dichloropyrido[2,3-b]pyrazine using a graphical interface (e.g., GaussView). Pre-optimize using Molecular Mechanics (UFF force field) to resolve severe steric clashes.
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Level of Theory Selection: Set the method to DFT, functional to B3LYP, and basis set to 6-311G(d,p)[4].
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Execution: Run the optimization job coupled with frequency analysis.
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Validation (Critical Step): Extract the output file. Verify that the number of imaginary frequencies is exactly zero. If an imaginary frequency is present, perturb the geometry along the normal mode of that frequency and re-optimize.
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Data Extraction: Calculate global reactivity descriptors (Hardness, Electrophilicity) using the equations: η=(ELUMO−EHOMO)/2 and ω=μ2/2η .
Fig 1. Self-validating DFT computational workflow for electronic and NLO profiling.
Protocol B: Molecular Docking Workflow
Beyond materials science, the pyrido[2,3-b]pyrazine core is a potent antibacterial scaffold[3]. The halogens at positions 2 and 6 act as critical pharmacophoric points, capable of forming halogen bonds ( σ -hole interactions) with the backbone carbonyls of target proteins, such as bacterial DNA gyrase.
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Ligand Preparation: Import the DFT-optimized geometry. Assign Gasteiger charges and merge non-polar hydrogens. Causality: DFT-derived charges provide a more accurate electrostatic map than empirical charges, enhancing docking precision[3].
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Protein Preparation: Download the target protein (e.g., DNA gyrase). Remove co-crystallized water molecules to prevent artificial steric hindrance, unless specific waters are known to mediate critical bridging hydrogen bonds.
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Grid Box Generation: Center the grid box on the known active site. Ensure the dimensions are large enough to allow full rotational and translational freedom of the ligand.
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Docking Simulation: Utilize the Lamarckian Genetic Algorithm (LGA). Causality: LGA efficiently handles the vast conformational space by combining global search (genetic algorithm) with local energy minimization.
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Post-Docking Analysis: Evaluate the lowest binding energy pose. Quantify halogen bonding and π−π stacking interactions using visualization software.
Fig 2. Molecular docking protocol targeting bacterial DNA gyrase.
Conclusion
The theoretical profiling of 2,6-Dichloropyrido[2,3-b]pyrazine reveals a highly stable, polarizable molecule with significant potential in both optoelectronics and medicinal chemistry. By strictly adhering to self-validating computational protocols, researchers can confidently transition these in silico findings into targeted in vitro synthesis and biological assays.
References
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COMPREHENSIVE THEORETICAL STUDY OF PYRIDO (2,3-b)PYRAZINE-2,3-DIOL BY USING DENSITY FUNCTIONAL THEORY Romanian Journal of Biophysics 4
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COMPREHENSIVE THEORETICAL STUDY OF PYRIDO (2,3- b)PYRAZINE-2,3-DIOL BY USING DENSITY FUNCTIONAL THEORY (Extended Data) Romanian Journal of Biophysics5
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity RSC Advances2
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Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity ResearchGate / Results in Chemistry3
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70395-76-5 | 2,6-Dichloropyrido[2,3-b]pyrazine ChemScene 1
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